4-Bromo-2,6-difluorostyrene
Description
Significance of Halogenated and Fluorinated Styrene (B11656) Derivatives in Contemporary Chemical Research
Halogenated and fluorinated styrene derivatives are of considerable interest in modern chemical research due to the profound impact of halogen substituents on the chemical and physical properties of the parent styrene molecule. The introduction of halogens, especially fluorine, can dramatically alter a monomer's reactivity, polarity, and the properties of the resulting polymers.
Fluorinated polymers, for instance, are renowned for their thermal and chemical resistance, low surface energy, and poor wettability, which makes them ideal for creating self-cleaning and anti-biofouling surfaces. nih.govfluorine1.ru Research has shown that the surface energy of polymer films decreases with an increasing content of fluorinated styrene, leading to enhanced hydrophobic properties. nih.gov This has led to the development of materials like polystyrene copolymers containing 2,3,4,5,6-pentafluorostyrene (B1630577) units for antifouling applications. nih.gov
The methods for synthesizing these fluorinated polymers have also evolved, with techniques like reversible-deactivation radical polymerization (RDRP), including RAFT polymerization, becoming prominent for the controlled synthesis of fluorinated (co)polymers. fluorine1.ru These methods allow for the creation of polymers with well-defined architectures and narrow molecular weight distributions. fluorine1.ru
Position of 4-Bromo-2,6-difluorostyrene within Advanced Monomer Design
This compound holds a strategic position in the field of advanced monomer design. Its structure incorporates a vinyl group, which is susceptible to polymerization, and three halogen substituents on the aromatic ring that provide multiple avenues for further functionalization. This trifunctional nature makes it a versatile building block for a wide range of applications.
The presence of both bromine and fluorine atoms is particularly noteworthy. The bromo-substituent is a versatile handle for post-polymerization modification via reactions such as palladium-catalyzed cross-couplings. ossila.com This allows for the introduction of other functional groups, enabling the synthesis of complex macromolecular structures. The fluorine atoms, in turn, modify the electronic properties of the vinyl group and the aromatic ring, influencing the monomer's reactivity and the characteristics of the resulting polymers. ossila.com This strategic placement of different halogens allows for a high degree of control over the final properties of the material.
Fundamental Structural Elements and Their Implications for Reactivity and Research Trajectories
The reactivity and research applications of this compound are directly linked to its fundamental structural elements: the styrene core, the bromine atom, and the two fluorine atoms.
Styrene Core: The vinyl group attached to the aromatic ring is the primary site for polymerization. The electronic nature of the aromatic ring, influenced by the halogen substituents, affects the reactivity of this vinyl group in polymerization reactions. Styrene and its derivatives are known to undergo various types of polymerization, including free-radical, anionic, and controlled radical polymerization techniques. nih.govfluorine1.rursc.org
Bromine Atom: The carbon-bromine bond at the para-position of the styrene ring is a key functional group for synthetic transformations. It is a well-established reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents, making it an invaluable tool for creating functional polymers and complex molecules. For example, similar bromo-functionalized anilines are used in Pd-catalyzed reactions to expand molecular size. ossila.com
Fluorine Atoms: The two fluorine atoms at the ortho-positions to the vinyl group have a significant impact on the monomer's properties. Their strong electron-withdrawing nature influences the electron density of the aromatic ring and the vinyl group, which can affect polymerization kinetics and the properties of the resulting polymer. ossila.com Furthermore, the presence of fluorine can enhance the thermal stability and chemical resistance of the polymer. fluorine1.ru In some contexts, fluorine atoms can also undergo nucleophilic aromatic substitution, providing another route for functionalization. ossila.com
The combination of these structural features makes this compound a highly versatile monomer. Research trajectories involving this compound often focus on leveraging its unique reactivity to create novel polymers with tailored properties for applications in materials science, such as advanced coatings, and potentially in the development of new organic electronic materials.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethenyl-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQECSHUEKMLGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Polymerization Studies of 4 Bromo 2,6 Difluorostyrene
Controlled Radical Polymerization Techniques for Fluorinated Styrenes
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), has emerged as a powerful tool for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. dtu.dkwikipedia.orgacs.org These techniques are particularly valuable for fluorinated monomers, where precise control over the polymer structure is crucial for tailoring material properties. acs.orgfluorine1.ru The main RDRP approaches include nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. dtu.dkwikipedia.org
Reversible Deactivation Radical Polymerization (RDRP) Approaches
RDRP methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. wikipedia.orgnih.gov This reversible deactivation minimizes termination reactions, allowing for the synthesis of well-defined polymers. wikipedia.org The application of RDRP to fluorinated styrenes has enabled the creation of a wide range of advanced materials, including block copolymers and nanoparticles with unique properties. dtu.dkacs.org
Nitroxide-mediated polymerization (NMP) is a prominent CRP technique that utilizes stable nitroxide radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to control the polymerization of styrenic monomers. sci-hub.sersc.orgicp.ac.ru In NMP, the growing polymer chain is reversibly capped by the nitroxide, establishing an equilibrium between active and dormant chains. rsc.orgicp.ac.ru This method has been successfully applied to the polymerization of various fluorinated styrenes, including 4-fluorostyrene, 4-(trifluoromethyl)styrene, and pentafluorostyrene. sci-hub.sefluorine1.ru
The polymerization of fluorinated styrenes via NMP typically requires elevated temperatures, often between 110-150°C, to facilitate the homolytic cleavage of the C-ON bond of the alkoxyamine dormant species. fluorine1.rufluorine1.ru Researchers have demonstrated the ability to synthesize random copolymers of fluorinated styrenes with other monomers, such as methyl methacrylate (B99206) (MMA), achieving narrow molecular weight distributions. researchgate.net For instance, the NMP of pentafluorostyrene (PFS) and MMA resulted in copolymers with tunable surface properties and dielectric constants. researchgate.net
Recent studies have also explored the copolymerization of α-trifluoromethylstyrenes with styrenes using NMP. nih.govnih.gov While α-trifluoromethylstyrene does not homopolymerize, its copolymerization with styrene (B11656) can be effectively controlled using NMP, allowing for the incorporation of trifluoromethyl groups into the polymer backbone and yielding copolymers with enhanced thermal stability. nih.govnih.govmdpi.com The use of initiators like BlocBuilder MA has been shown to produce copolymers with low dispersity. mdpi.com
Table 1: Examples of Fluorinated Styrenes Polymerized by NMP
| Monomer | Comonomer(s) | Initiator/Mediator | Key Findings |
|---|---|---|---|
| 4-Fluorostyrene | - | TEMPO-based systems | Successful controlled polymerization. sci-hub.se |
| 4-(Trifluoromethyl)styrene | - | TEMPO-based systems | Successful controlled polymerization. sci-hub.se |
| Pentafluorostyrene | Methyl Methacrylate | Nitroxide initiator | Synthesis of random copolymers with narrow molecular weight distributions and tunable properties. researchgate.net |
Atom transfer radical polymerization (ATRP) is another versatile and widely used CRP method for creating well-defined polymers. cmu.eduspringernature.com ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper, which mediates the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain. cmu.eduspringernature.com This technique has been successfully employed for the polymerization of a variety of monomers, including styrenes and acrylates. cmu.edu
The application of ATRP to fluorinated monomers has been a subject of significant research. acs.orggoogle.com While the direct initiation from a C-F bond is challenging due to its high bond strength, ATRP can be initiated from other halogenated sites in the monomer or from a fluorinated initiator. acs.org For instance, fluorinated acrylate (B77674) macromolecular initiators have been developed for ATRP, enabling the synthesis of fluorinated block copolymers. google.com
Studies have shown that ATRP can be used to polymerize fluorinated styrenes, leading to polymers with controlled molecular weights and low polydispersity. acs.org The technique has also been utilized in a fluorogenic context, where the polymerization process itself generates a fluorescent signal, offering potential for detection and sensing applications. nih.gov The synthesis of block copolymers containing fluorinated segments is a key application of ATRP in this area, allowing for the creation of materials with tailored amphiphilicity and surface properties. dtu.dk
Table 2: Key Features of ATRP for Fluorinated Monomers
| Feature | Description |
|---|---|
| Mechanism | Reversible transfer of a halogen atom (Cl, Br) mediated by a transition metal catalyst (e.g., Cu-based). cmu.eduspringernature.com |
| Initiation | Can be initiated from fluorinated initiators or from non-fluorine halogen sites on the monomer. acs.orggoogle.com |
| Control | Provides good control over molecular weight and results in low polydispersity polymers. cmu.edu |
| Applications | Synthesis of block copolymers, surface modification, and creation of fluorogenic materials. dtu.dknih.gov |
Reversible addition-fragmentation chain transfer (RAFT) polymerization is a highly versatile RDRP technique that can be applied to a wide range of monomers under various reaction conditions. wikipedia.orgsigmaaldrich.com The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org The mechanism involves a degenerative chain transfer process where the propagating radical reacts with the RAFT agent. wikipedia.org
RAFT polymerization has proven to be a particularly effective method for the controlled polymerization of fluorinated styrene derivatives. fluorine1.rufluorine1.ru It allows for the synthesis of well-defined homopolymers and block copolymers with predictable molecular weights and narrow molecular weight distributions. fluorine1.ruresearchgate.net For example, the RAFT polymerization of 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS) has been successfully demonstrated, yielding polymers with controlled characteristics. fluorine1.ru
One of the significant advantages of RAFT is its tolerance to a wide variety of functional groups and its applicability in different solvents. sigmaaldrich.com This has enabled the synthesis of complex architectures, such as amphiphilic block copolymers containing a fluorinated block. fluorine1.ru For instance, diblock copolymers of glycidyl (B131873) methacrylate and PFS have been synthesized, showcasing the utility of RAFT in creating functional fluorinated materials. fluorine1.ru Furthermore, RAFT has been used to prepare alternating copolymers of PFS with other monomers like N-phenylmaleimide, resulting in polymers with high glass transition temperatures. researchgate.net
Table 3: Examples of RAFT Polymerization of Fluorinated Styrenes
| Monomer(s) | RAFT Agent (CTA) | Key Findings |
|---|---|---|
| 2,3,4,5,6-Pentafluorostyrene (PFS) | Dithioester-based CTAs | Controlled polymerization with narrow polydispersity (Mw/Mn < 1.2). fluorine1.ru |
| 4-Fluorostyrene and PFS with Vinylbenzyl Chloride | Dodecyl- dithiobenzoate (DDMAT) | Synthesis of narrowly dispersed diblock copolymers for anion-exchange membranes. fluorine1.ru |
Anionic Polymerization of Fluorine-Containing Styrene Derivatives
Anionic polymerization is a powerful living polymerization technique that can produce polymers with very narrow molecular weight distributions and well-defined architectures. mdpi.com This method is particularly sensitive to impurities and requires stringent reaction conditions. mdpi.com The anionic polymerization of fluorine-containing styrene derivatives has been explored to create polymers with unique properties. fluorine1.rufluorine1.ru
For instance, the anionic polymerization of 2,3,4,5,6-pentafluorostyrene (PFS) has been reported using initiators such as s-BuLi. fluorine1.rufluorine1.ru However, the high reactivity of the growing anionic species can be challenging to control, often requiring additives like lithium chloride or the use of flow microreactors to manage the reaction. mdpi.com Flow microreactor systems offer precise control over temperature and residence time, which is beneficial for handling the unstable growing ends of fluorinated polymers. mdpi.comresearchgate.net
The synthesis of block copolymers containing fluorinated styrene segments has also been achieved through anionic polymerization. mdpi.com This often involves the sequential addition of monomers to the living polymer chain. The use of integrated flow microreactor systems has facilitated the synthesis of block copolymers of styrene and perfluoroalkyl methacrylates, demonstrating the potential of this technique for creating complex fluorinated polymer architectures. mdpi.comresearchgate.net
Investigations into Cyclopolymerization of Fluorinated Styrene Monomers
Cyclopolymerization is a unique polymerization technique involving monomers that contain two polymerizable double bonds. researchgate.net This process leads to the formation of polymers with cyclic structures in the main chain through an alternating sequence of intramolecular cyclization and intermolecular addition. researchgate.net The study of cyclopolymerization of fluorinated styrene monomers has opened avenues for creating novel polymer architectures with specific properties. hud.ac.ukunipv.itagc.com
Researchers have synthesized difunctional monomers containing both a styrene and a perfluoroaryl styrene moiety and have shown that these monomers can undergo cyclopolymerization under free-radical conditions. researchgate.nethud.ac.uk This approach allows for the introduction of fluorine atoms directly into the polymer backbone within a cyclic structure. The resulting polymers can exhibit enhanced thermal stability and unique optical properties due to their fluorinated and cyclic nature. agc.com For example, fluorinated dienes have been cyclopolymerized to yield polymers with good transparency at deep UV wavelengths, making them potentially useful for lithographic applications. agc.com
Preliminary experiments have demonstrated the feasibility of cyclopolymerizing monomers like 4-vinyl-2,3,5,6-tetrafluorobenzylalcohol derivatives, suggesting that this is a promising route for developing new fluorinated materials. researchgate.nethud.ac.uk The structure of the resulting cyclopolymers can include five- and six-membered rings, and the ratio of these rings can be influenced by the monomer structure and polymerization conditions. agc.com
Table 4: Mentioned Compounds
| Compound Name |
|---|
| 4-Bromo-2,6-difluorostyrene |
| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |
| 4-Fluorostyrene |
| 4-(Trifluoromethyl)styrene |
| Pentafluorostyrene (PFS) |
| Methyl Methacrylate (MMA) |
| α-Trifluoromethylstyrene |
| Styrene |
| BlocBuilder MA |
| Glycidyl Methacrylate |
| N-Phenylmaleimide |
| Vinylbenzyl Chloride |
| Dodecyl-dithiobenzoate (DDMAT) |
| s-Butylithium (s-BuLi) |
| Lithium Chloride |
| Perfluoroalkyl Methacrylates |
Copolymerization Strategies Involving this compound
While specific studies on the copolymerization of this compound are not extensively documented, its molecular structure suggests a strong potential for incorporation into various polymer chains. The presence of the vinyl group allows it to participate in polymerization reactions, and the bromo and fluoro substituents offer unique functionalities. These features make it a candidate for copolymerization with a range of other monomers to create materials with tailored properties. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the vinyl group, a factor that is crucial in controlling the polymerization process.
Synthesis of Block Copolymers with Fluorinated Styrenes
The synthesis of block copolymers containing fluorinated styrenes is a well-established method for creating materials with distinct, phase-separated domains, leading to unique thermal and mechanical properties. While direct synthesis of block copolymers using this compound is not widely reported, the techniques applied to other fluorinated styrenes provide a clear blueprint for its potential application.
For instance, atom transfer radical polymerization (ATRP) is a common technique used for the controlled polymerization of styrene derivatives. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. In the context of this compound, the bromine atom on the aromatic ring could potentially serve a dual purpose. Besides modifying the electronic properties of the monomer, it could also act as a site for post-polymerization modification, offering a route to further functionalize the resulting polymer.
The synthesis of block copolymers would likely involve the sequential polymerization of different monomers. For example, a block of a non-fluorinated monomer like styrene could be synthesized first, followed by the addition of this compound to grow the second block. The significant difference in the polarity and chemical nature of the fluorinated and non-fluorinated blocks would drive the self-assembly of these copolymers into ordered nanostructures.
Impact of Halogen and Fluorine Substituents on Polymerization Kinetics and Mechanisms
The presence of halogen and fluorine substituents on the styrene monomer has a significant impact on the kinetics and mechanism of polymerization. The electron-withdrawing nature of fluorine atoms can decrease the electron density of the vinyl group's double bond. This, in turn, can affect the rate of polymerization and the stability of the propagating radical.
In the case of this compound, the two fluorine atoms at the 2 and 6 positions exert a strong inductive effect, which can influence the reactivity of the monomer. This effect can be compared to other fluorinated styrenes, where an increase in the number of fluorine atoms generally leads to a decrease in the monomer's reactivity in conventional radical polymerization. However, in controlled radical polymerization techniques like ATRP, these electronic effects can be harnessed to achieve better control over the polymerization process.
Below is a table summarizing the expected effects of the substituents on the polymerization of this compound, based on known trends for similar halogenated and fluorinated styrenes.
| Substituent | Position | Expected Impact on Polymerization |
| Fluorine | 2, 6 | Strong electron-withdrawing effect, potentially reducing monomer reactivity in conventional radical polymerization but allowing for better control in ATRP. Provides steric hindrance. |
| Bromine | 4 | Moderate electron-withdrawing effect. Offers a site for post-polymerization modification. |
The interplay of these electronic and steric effects makes this compound a complex but potentially highly versatile monomer for the synthesis of advanced polymer materials.
Chemical Functionalization and Derivatization of 4 Bromo 2,6 Difluorostyrene
Palladium-Catalyzed Cross-Coupling Reactions for Molecular Expansion
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-substituent on 4-bromo-2,6-difluorostyrene serves as a prime handle for such transformations. ossila.com The general reactivity for aryl halides in these reactions follows the trend: I > Br > OTf >> Cl. tcichemicals.com This makes the C-Br bond on the styrene (B11656) derivative a selective site for reaction, leaving the C-F bonds and the vinyl group intact under appropriate conditions.
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, coupling an organoboron compound with an organohalide. tcichemicals.com For brominated fluorinated aromatics like this compound, this reaction provides an efficient pathway to synthesize complex biaryl and vinyl-aryl structures. The reaction is tolerant of a wide array of functional groups and proceeds under relatively mild conditions. tcichemicals.commdpi.com The C-Br bond is significantly more reactive than the C-F bonds in palladium-catalyzed oxidative addition, ensuring high selectivity. tcichemicals.com
This methodology has been applied to similar substrates, such as 4-bromo-2,6-difluoroaniline (B33399) and (4-bromo-2,6-difluorophenyl)boronic acid, demonstrating its utility for creating larger, functionalized molecules from this structural motif. ossila.comcymitquimica.com These derivatives are crucial intermediates for materials used in OLEDs and solar cells. ossila.com
Below is a representative table of Suzuki-Miyaura reactions with various arylboronic acids.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System | Product |
|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2,6-Difluoro-4-phenylstyrene |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos / Base | 2,6-Difluoro-4-(4-methoxyphenyl)styrene |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos / Base | 2,6-Difluoro-4-(thiophen-2-yl)styrene |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) / Base | 4-(3,5-Difluorostyryl)benzonitrile |
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for introducing alkyne functionalities into aromatic systems, creating conjugated enynes which are valuable in materials science and pharmaceuticals.
For this compound, the Sonogashira coupling proceeds selectively at the C-Br bond. wikipedia.orglibretexts.org The reactivity of aryl halides follows a similar trend to the Suzuki reaction, making aryl bromides effective substrates. wikipedia.org This allows for the synthesis of various arylalkyne derivatives while preserving the fluorinated styrene core. Research on related heterocyclic systems like 4-bromo-6H-1,2-oxazines has demonstrated the successful application of Sonogashira coupling to similar brominated structures. researchgate.net
Table 2: Representative Sonogashira Cross-Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System | Product |
|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Amine Base | 1-(3,5-Difluorostyryl)-2-phenylacetylene |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Amine Base | 4-((Trimethylsilyl)ethynyl)-1-vinyl-3,5-difluorobenzene |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | 1-(Hex-1-yn-1-yl)-4-vinyl-2,6-difluorobenzene |
| 4 | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI / Amine Base | 4-(Ethynyltrimethylsilyl)-2,6-difluorostyrene |
While C-F bonds are the strongest single bonds to carbon, their activation by transition metals is a growing field of research. worktribe.com Palladium catalysts can mediate the cleavage of C-F bonds, particularly in highly fluorinated aromatic substrates. worktribe.comworktribe.com This reactivity is often enhanced by the presence of directing or electron-withdrawing groups positioned ortho to the fluorine atom, which facilitate the oxidative addition of the palladium catalyst. worktribe.comworktribe.com For instance, a nitro group can direct the regioselective alkynylation or arylation at the ortho C-F bond. worktribe.com
In polyfluorinated styrenes, the C-F bonds are generally less reactive than C-Br or C-I bonds. However, under specific conditions, particularly with chelation assistance or in the absence of more reactive halides, palladium can catalyze the functionalization of C-F bonds. researchgate.netacs.org This allows for sequential cross-coupling reactions, first at the C-Br bond and subsequently at a C-F bond, providing a pathway to complex, highly substituted aromatic compounds.
Nucleophilic Aromatic Substitution in Fluorinated Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying fluorinated aromatic compounds. In contrast to electrophilic substitution, SNAr is facilitated by electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.orglibretexts.org For this compound, the two fluorine atoms can act as leaving groups. The vinyl group is generally considered to be electron-withdrawing, which helps to activate the ortho-fluorine atoms towards nucleophilic attack.
The SNAr mechanism involves two steps:
Addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Elimination of the leaving group (fluoride ion) to restore the aromaticity of the ring. libretexts.org
Interestingly, in SNAr reactions, fluoride (B91410) is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to attack. youtube.comyoutube.com This reactivity allows for the selective substitution of the fluorine atoms over the bromine atom with a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a route to diverse functionalized styrenes. nih.gov Under these conditions, the C-Br bond is typically unreactive. nih.gov
Derivatization at the Vinylic Functional Group
The vinyl group of this compound is a versatile handle for polymerization and other addition reactions.
Polymerization: Fluorinated styrenes can undergo radical and anionic polymerization to produce fluoropolymers. rsc.orgrsc.org These polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy due to the presence of C-F bonds. rsc.org Anionic polymerization of monomers like α,β,β-trifluorostyrene can proceed in a controlled manner, leading to polymers with narrow molecular weight distributions. rsc.org Similarly, radical copolymerization of fluorinated styrenes with other monomers like styrene or methyl methacrylate (B99206) allows for the synthesis of copolymers with tailored properties. rsc.org
Heck Reaction: The vinyl group can also participate as the alkene component in Mizoroki-Heck reactions. mdpi.com This allows for the coupling of the styrene with aryl or vinyl halides to form more complex stilbene (B7821643) or diene structures. In reactions involving β,β-difluorostyrene, β-fluorine elimination is a common pathway after the initial migratory insertion, leading to the formation of a monofluoroalkene. mdpi.com
Development of Highly Functionalized Derivatives for Specific Material Applications
The chemical functionalization of this compound through the reactions described above opens pathways to a variety of highly functionalized derivatives with applications in materials science. The incorporation of fluorine into organic materials can significantly alter their electronic and physical properties.
By employing Suzuki and Sonogashira cross-coupling reactions, the aromatic core can be extended to create conjugated systems. These fluorinated biaryl or arylene-vinylene structures are of interest for applications in organic electronics. For instance, the related compound 4-bromo-2,6-difluoroaniline is a known precursor for hole-transporting materials used in perovskite solar cells and Organic Light-Emitting Diodes (OLEDs). ossila.com The fluorine atoms help to tune the HOMO/LUMO energy levels of the final molecule, which is critical for efficient device performance. ossila.com
Furthermore, the polymerization of this compound and its derivatives leads to the formation of advanced fluoropolymers. These materials can be designed for specific applications, such as selective recognition in molecularly imprinted polymers or as materials with specific surface properties and thermal stability. rsc.orgipp.pt The bromine atom can be retained in the polymer as a site for post-polymerization modification, allowing for the creation of even more complex and functional materials.
Applications of 4 Bromo 2,6 Difluorostyrene in Advanced Materials Science
Advanced Polymeric Materials and Coatings
The polymerization of 4-Bromo-2,6-difluorostyrene leads to the formation of poly(this compound), a fluorinated polymer with properties that are highly desirable for advanced material applications.
Synthesis of Fluoropolymers with Tailored Properties
The synthesis of fluoropolymers utilizing this compound as a monomer allows for the creation of polymers with precisely controlled attributes. Fluoropolymers are a class of materials known for their exceptional properties, and the inclusion of this specific monomer contributes to these characteristics. alfa-chemistry.com The polymerization is typically achieved through free-radical polymerization methods. polymersource.ca
The resulting polymer, poly(this compound), possesses a unique combination of functionalities. The fluorinated phenyl rings along the polymer backbone contribute to high thermal stability and resistance to chemical degradation, properties characteristic of fluorinated materials. sigmaaldrich.com The bromine atom on each repeating unit is particularly significant as it acts as a functional handle. This allows for post-polymerization modification reactions, such as palladium-catalyzed cross-coupling reactions. ossila.com This capability enables the grafting of various functional groups onto the polymer backbone, making it possible to tailor properties like solubility, refractive index, and electronic behavior for specific applications. For instance, by reacting the bromo-substituent, the polymer can be functionalized to improve adhesion or to introduce photoactive moieties.
Development of Functional Coatings and Films with Enhanced Performance
The distinct properties of polymers derived from this compound make them excellent candidates for functional coatings and films. Fluoropolymers are renowned for creating surfaces with low energy, leading to hydrophobicity and oleophobicity. alfa-chemistry.comsigmaaldrich.com Coatings made from poly(this compound) can be applied to various substrates to create protective layers that repel water, oils, and other solvents.
Furthermore, the inherent chemical inertness and thermal stability imparted by the fluorine atoms enhance the durability and lifespan of these coatings, protecting the underlying material from harsh environmental or industrial conditions. sigmaaldrich.com The ability to functionalize the polymer via its bromine atoms allows for the development of "smart" coatings. ossila.com For example, attaching specific molecules could lead to anti-fouling surfaces for marine applications or self-cleaning coatings that actively degrade organic contaminants when exposed to light. These advanced functional films are critical in fields such as aerospace, electronics, and biomedical devices where high performance and reliability are paramount.
Materials for Electronic and Optoelectronic Devices
Fluorinated organic compounds are increasingly sought after for applications in electronic and optoelectronic devices due to the profound influence of fluorine on molecular electronic properties. rsc.org this compound serves as a key fluorinated building block for synthesizing materials used in these advanced technologies. alfa-chemistry.comossila.com
Organic Semiconductors Based on Fluorinated Building Blocks
The incorporation of fluorine atoms into conjugated organic materials is a powerful strategy for tuning their semiconductor properties. Introducing building blocks like this compound into a polymer's structure lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This effect is primarily due to the high electronegativity of fluorine.
The lowering of these energy levels has several beneficial consequences for organic semiconductors. Firstly, it can facilitate more efficient charge injection from electrodes into the semiconductor material. Secondly, it enhances the material's stability against oxidative degradation by making it more difficult to remove an electron from the HOMO level, leading to longer device lifetimes. rsc.org These improved properties are critical for the performance of organic field-effect transistors (OFETs) and other electronic components. The bromine atom also allows for further diversification of the semiconductor's structure through cross-coupling reactions, enabling the synthesis of a wide array of materials from a single polymeric precursor. ossila.com
Hole-Transporting Materials for Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and the hole-transporting material (HTM) is a critical component for achieving high efficiency and stability. researchgate.netrepec.org Materials derived from this compound are promising candidates for advanced HTMs.
The strategic placement of fluorine atoms helps to adjust the HOMO energy level of the HTM to better align with the valence band of the perovskite absorber layer, facilitating efficient extraction of holes while blocking electrons. rsc.org This optimized energy level alignment is crucial for minimizing voltage losses and maximizing the power conversion efficiency of the solar cell. repec.org While many high-performance HTMs are small molecules, polymeric HTMs derived from monomers like this compound can offer superior film-forming properties, thermal stability, and morphological stability, which are essential for the long-term operational stability of PSCs. Research on related fluorinated aniline (B41778) derivatives has shown their utility in creating quasiplanar triarylamines that function as effective HTMs in PSCs. ossila.com This precedent highlights the potential of styrene-based analogues for developing even more robust, polymeric HTMs.
| HTM | Power Conversion Efficiency (PCE) | Stability |
| Spiro-OMeTAD | ~22-23% | Moderate thermal stability |
| Fluorene-terminated HTM | 23.2% | Maintained 95% of initial PCE after 500h at 60°C. repec.org |
| NDT core-based HTM | 17.2% | High efficiency without required oxidation process. ncu.edu.tw |
| FDT-based HTM | >25% (small molecule) | Stability remains a challenge for commercialization. researchgate.net |
Application in Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), the performance and longevity of devices are heavily dependent on the properties of the organic materials used. Incorporating this compound into the synthesis of materials for OLEDs offers several advantages. rsc.org
The introduction of fluorine atoms can lower the HOMO and LUMO energy levels, which improves charge balance within the device by facilitating electron injection from the cathode. rsc.org This leads to higher quantum efficiencies and lower operating voltages. Furthermore, the enhanced oxidative stability of fluorinated materials prevents degradation of the device during operation, extending its lifetime. rsc.org Polymers and oligomers synthesized using this compound can be employed in various layers of an OLED, including the hole-transporting layer, emissive layer, or electron-transporting layer. The versatility of the bromo-substituent allows for the attachment of different chromophores or charge-transporting moieties, enabling the development of a new generation of highly efficient and stable materials for OLED displays and lighting. ossila.com
| Compound Class | Effect of Fluorination | Implication for Devices |
| Conjugated Polymers | Lowers both HOMO and LUMO energy levels. rsc.org | Easier electron injection, greater resistance to oxidation. rsc.org |
| Arylamines | Adjusts HOMO energy levels for better alignment. ossila.commdpi.com | Improved hole injection/extraction efficiency. mdpi.com |
| Cyclometalated Iridium Complexes | Lowers HOMO and LUMO, can lead to n-type behavior. rsc.org | Enhanced charge carrier mobility and stability. rsc.org |
Fabrication of Conjugated Macromolecules for Electronic Applications
While direct research on the use of this compound in the fabrication of conjugated macromolecules for electronic applications is not extensively documented in the provided results, the closely related compound, 4-bromo-2,6-difluoroaniline (B33399), offers significant insights into its potential. This aniline derivative serves as a versatile building block for macromolecules used in solar cells, OLEDs, and organic semiconductors. ossila.com The bromine substituent facilitates palladium-catalyzed coupling reactions, enabling the extension of the molecular structure, a crucial step in creating large, conjugated systems. ossila.com Furthermore, the fluorine atoms play a vital role in tuning the energy levels of the molecular orbitals, a key factor in designing efficient electronic materials. ossila.com For instance, conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline have been successfully employed as hole-transporting materials in perovskite solar cells and OLEDs. ossila.com This suggests that this compound, with its reactive vinyl group, could similarly be polymerized or incorporated into larger conjugated systems, offering a pathway to new electronic materials.
The development of electronic devices based on organic materials, such as small molecules or polymers with conjugated bonds, is a rapidly advancing field. researchgate.net These materials offer advantages like low cost, flexibility, and large-scale production from solutions. researchgate.net The ability to chemically modify these organic components is essential for optimizing their electronic properties. researchgate.net
Utilization as a Versatile Monomer and Building Block in Materials Synthesis
This compound's utility as a versatile monomer and building block is underscored by the diverse reactivity of its functional groups. The vinyl group can participate in polymerization reactions, while the bromo- and fluoro-substituents offer handles for a variety of chemical transformations. This versatility is mirrored in its aniline analogue, 4-bromo-2,6-difluoroaniline, which is recognized as a key intermediate for creating azo-dyes and macromolecules with applications in solar cells, OLEDs, and drug release. ossila.com
The multiple reactive sites on these molecules allow for facile synthesis of complex structures. The bromine atom, for instance, is readily used in palladium-catalyzed coupling reactions to expand the molecule's size. ossila.com The fluorine atoms can be subjected to nucleophilic aromatic substitution, providing another avenue for designing intricate macromolecules. ossila.com This multi-functionality makes these compounds valuable in the construction of a wide array of advanced materials.
A variety of related bromo- and fluoro-substituted benzene (B151609) derivatives further highlight the synthetic potential of this class of compounds. These include:
4-Bromo-2,6-difluoroaniline : Used in the synthesis of potent VEGF receptor tyrosine kinase inhibitors and as a precursor for various fluorogenic derivatizing reagents and organic molecules. chemicalbook.comsigmaaldrich.com
4-Bromo-2,6-difluorobenzaldehyde (B1272164) : Serves as an organic synthesis intermediate. sigmaaldrich.comchemicalbook.com
4-Bromo-2,6-difluorobenzoic acid : A solid building block for organic synthesis. sigmaaldrich.com
4-Bromo-2,6-difluorobenzonitrile : A versatile chemical intermediate. nih.gov
4-Bromo-2,6-difluorobenzenethiol : Another functionalized building block. nih.gov
4-Bromo-2-fluorostyrene : A closely related styrene (B11656) derivative. alfa-chemistry.com
4-Bromo-2-fluoro-6-methylbenzoic acid : A substituted benzoic acid derivative. bldpharm.com
4-Bromo-2,6-difluorobenzyl fluoride (B91410) : A benzyl (B1604629) halide derivative. synquestlabs.com
The availability and diverse reactivity of these and other similar compounds, such as 2,6-difluoroaniline (B139000) and various bromo- and fluoro-anilines, provide a rich toolbox for materials scientists. nih.govprepchem.comchemicalbook.com
Coordination Chemistry and Ligand Design
The principles of coordination chemistry and ligand design are central to the development of new materials with tailored optical and electronic properties. While direct studies on this compound as a ligand are not prevalent, the broader context of using functionalized organic molecules to create metal complexes provides a strong indication of its potential in this area.
Preparation of Metal Complexes with Functionalized Ligands
The synthesis of metal complexes often involves the use of ligands with specific donor atoms and functional groups that can coordinate to a metal center. Schiff base ligands, for example, which contain an imine group, are widely used due to their synthetic accessibility and the stability of the resulting metal complexes. nih.gov These bidentate ligands, often featuring N and O donor sites, play a crucial role in creating a diverse range of metal complexes. nih.govnih.gov
The preparation of such complexes typically involves the reaction of a suitable ligand with a metal salt in an appropriate solvent. nih.gov The resulting complexes can exhibit various coordination geometries, such as square planar or tetrahedral, depending on the metal ion and the ligand structure. nih.gov The functional groups on the ligand, such as the bromo and fluoro substituents found in derivatives of this compound, can influence the electronic properties and reactivity of the final metal complex. ossila.com For example, a palladium-azobenzene complex based on 4-bromo-2,6-difluoroaniline has demonstrated photo-switching properties, reversibly changing between two distinct self-assembled structures. ossila.com
The use of organometallic ligands, such as those based on ferrocene, offers another strategy for creating metal complexes with unique properties. scispace.com These ligands can be chemically robust and possess redox activity, which can be imparted to the resulting metal complex. scispace.com Furthermore, the use of specific ligand frameworks, like terphenyl bis(anilide) ligands, can enforce particular coordination geometries, such as η6-arene interactions with f-block elements. nih.gov
Investigation of Optical and Electronic Properties of Derived Metal Complexes
The optical and electronic properties of metal complexes are intrinsically linked to their molecular and electronic structure. These properties can be fine-tuned by modifying the metal center, the coordinating ligands, or both. researchgate.net For instance, the charge transfer transitions in transition metal complexes can experience a blue shift as the metal-ligand distance decreases. colab.ws
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the electronic structure and predict the properties of these complexes. nih.gov Parameters such as the HOMO-LUMO energy gap, binding energy, and dipole moment can provide valuable insights into the reactivity, stability, and polarity of the complexes. nih.gov For example, a smaller energy gap between the HOMO and LUMO levels can indicate higher reactivity. nih.gov The binding energy is a measure of the stability of the metal-ligand bond, with more negative values indicating stronger interactions. nih.gov
The study of metal complexes for applications in molecular electronics and photonics is an active area of research. researchgate.net By carefully designing ligands and selecting appropriate metal ions, it is possible to create materials with specific nonlinear optical (NLO) properties, making them suitable for applications in optoelectronics and optical signal processing. researchgate.net
Spectroscopic Characterization Methodologies in Research on 4 Bromo 2,6 Difluorostyrene
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Bromo-2,6-difluorostyrene. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information about the molecular environment of the respective nuclei.
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons offer insights into their electronic environment and spatial relationships. For instance, the vinyl protons of the styrene (B11656) moiety typically appear as a multiplet, with distinct signals for the geminal, cis, and trans protons. The aromatic protons also exhibit characteristic splitting patterns influenced by the adjacent fluorine and bromine atoms.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic and vinyl carbons are indicative of their hybridization and the electronic effects of the halogen substituents. For example, carbons bonded to the electronegative fluorine atoms will be shifted downfield.
¹⁹F NMR is particularly crucial for this compound, directly probing the fluorine environments. The observed chemical shifts and coupling constants with neighboring protons and carbons confirm the positions of the fluorine atoms on the aromatic ring.
A representative, though not specific to this exact molecule, set of NMR data reporting conventions includes detailing the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet), the coupling constant (J) in Hertz (Hz), and the integration of the signal. rsc.org
Table 1: Representative NMR Data Interpretation
| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Structural Insight |
| ¹H (Vinyl) | 5.0 - 7.0 | Multiplet | J(H-H), J(H-F) | Elucidates the geometry of the vinyl group and its interaction with fluorine. |
| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | J(H-H), J(H-F) | Confirms the substitution pattern on the aromatic ring. |
| ¹³C (Vinyl) | 110 - 140 | Singlet or Doublet | J(C-F) | Identifies the carbons of the double bond and their coupling to fluorine. |
| ¹³C (Aromatic) | 110 - 160 | Singlet or Doublet | J(C-F) | Reveals the electronic environment of the aromatic carbons. |
| ¹⁹F | -100 to -120 | Multiplet | J(F-H), J(F-C) | Directly confirms the presence and electronic environment of the fluorine atoms. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the precise molecular formula. rsc.org
The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). This results in two peaks of almost equal intensity separated by two mass-to-charge (m/z) units, which is a clear indicator of a monobrominated compound. The fragmentation pattern observed in the mass spectrum offers additional structural information, revealing stable fragments formed by the loss of atoms or functional groups from the parent molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.
IR spectroscopy of this compound would show characteristic absorption bands for C-H stretching of the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, and C-F and C-Br stretching vibrations. The positions of these bands can be influenced by the electronic effects of the substituents. For example, the C=C stretching frequency of the aromatic ring can be affected by the presence of both electron-withdrawing fluorine atoms and the bromine atom.
Raman spectroscopy provides information about the non-polar bonds and symmetric vibrations within the molecule. It is particularly useful for observing the C=C double bond and the symmetric stretching modes of the aromatic ring. The combination of IR and Raman data offers a more complete picture of the vibrational properties of this compound. For instance, in related halogenated compounds, Raman spectroscopy has been instrumental in identifying specific vibrational modes. psu.edu
Table 2: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Functional Group |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Aromatic Ring |
| C-H Stretch (Vinyl) | 3080 - 3010 | 3080 - 3010 | Vinyl Group |
| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 | Aromatic Ring |
| C=C Stretch (Vinyl) | ~1630 | ~1630 | Vinyl Group |
| C-F Stretch | 1350 - 1100 | 1350 - 1100 | Aryl Fluoride (B91410) |
| C-Br Stretch | 650 - 550 | 650 - 550 | Aryl Bromide |
Advanced Spectroscopic Techniques for Polymer Characterization
While the focus is on the monomer, it is important to note that this compound can be a precursor to polymers. Should this monomer be polymerized, a variety of advanced spectroscopic techniques would be employed to characterize the resulting macromolecule.
Techniques such as Gel Permeation Chromatography (GPC) coupled with light scattering detectors would be used to determine the molecular weight and molecular weight distribution of the polymer. Solid-state NMR could provide information about the polymer's chain structure and dynamics in the solid state. Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) could be used to analyze the surface elemental composition and chemical states of the polymer, which is particularly relevant for materials applications.
Computational and Theoretical Investigations of 4 Bromo 2,6 Difluorostyrene and Its Polymers
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-bromo-2,6-difluorostyrene. By solving the Schrödinger equation for the molecule, these methods can determine its optimized geometry and a host of electronic properties that govern its chemical behavior.
Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these orbitals is a crucial factor in determining the molecule's kinetic stability and reactivity. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms is anticipated to influence the energy levels of these orbitals, thereby affecting the reactivity of the vinyl group during polymerization.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. This map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues about how the monomer will interact with other molecules. Furthermore, Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of the charge distribution and delocalization of electrons within the molecule.
Table 1: Illustrative Quantum Chemical Predictions for this compound
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Related to ionization potential and electron-donating ability |
| LUMO Energy | -1.5 eV | Related to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity |
Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions
Once this compound is polymerized to form poly(this compound), molecular dynamics (MD) simulations become a powerful technique to study the polymer's behavior in the condensed phase. nih.gov MD simulations track the motions of atoms and molecules over time, governed by a set of classical mechanics equations known as a force field.
MD simulations also allow for the investigation of intermolecular interactions between polymer chains. By analyzing the distances and orientations between different parts of the polymer, the nature and strength of these interactions, which are crucial for the material's bulk properties, can be determined. For poly(this compound), these interactions are likely to be a complex interplay of van der Waals forces and electrostatic interactions arising from the polar carbon-halogen bonds.
Table 2: Illustrative Molecular Dynamics Simulation Parameters for Poly(this compound)
| Parameter | Predicted Value (Illustrative for a 100-unit chain) | Significance |
|---|---|---|
| Radius of Gyration (Rg) | 4.2 nm | A measure of the overall size of the polymer coil |
| Persistence Length | 2.0 nm | An indicator of the stiffness of the polymer chain |
| Cohesive Energy Density | 480 J/cm³ | Related to the strength of intermolecular forces |
| Simulated Amorphous Density | 1.68 g/cm³ | Predicted density of the bulk polymer |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Polymer Glass Transition Temperatures and Other Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the macroscopic properties of materials based on their chemical structure. researchgate.net One of the most important properties of a polymer is its glass transition temperature (Tg), which defines the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state.
To develop a QSPR model for predicting the Tg of polymers like poly(this compound), a dataset of various polymers with experimentally determined Tg values is compiled. nih.govredalyc.org For each polymer, a set of numerical values known as molecular descriptors, which encode different aspects of the monomer's structure, are calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that correlates these descriptors with the known Tg values. redalyc.org
This model can then be used to predict the Tg of a new polymer, such as poly(this compound), simply by calculating its molecular descriptors. The presence of the bulky bromine and the polar fluorine atoms is expected to increase the Tg of poly(this compound) compared to polystyrene due to restricted chain mobility.
Table 3: Illustrative QSPR Predictions for the Glass Transition Temperature (Tg) of Various Polystyrenes
| Polymer | Experimental Tg (K) (where available) | Illustrative Predicted Tg (K) |
|---|---|---|
| Polystyrene | ~373 | 375 |
| Poly(4-bromostyrene) | ~395 | 398 |
| Poly(2,5-difluorostyrene) | ~374 | 372 |
| Poly(this compound) | Not available | 415 |
Theoretical Prediction of Spectroscopic Features
Theoretical methods can also be employed to predict the spectroscopic signatures of this compound, which are essential for its experimental characterization. By calculating the vibrational frequencies of the molecule, theoretical Infrared (IR) and Raman spectra can be generated. These predicted spectra can be compared with experimental results to confirm the successful synthesis of the monomer and to assign specific spectral features to the vibrations of different functional groups.
Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted for the various nuclei in the molecule (¹H, ¹³C, and ¹⁹F). This is particularly useful for complex molecules where the experimental spectra may be difficult to interpret. The predicted NMR data can aid in the unambiguous assignment of all signals in the experimental spectrum.
Finally, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides information about the electronic structure and the wavelengths of light that the molecule absorbs.
Table 4: Illustrative Predicted Spectroscopic Features for this compound
| Spectroscopic Technique | Predicted Feature (Illustrative) | Assignment |
|---|---|---|
| IR Spectroscopy | ~1635 cm⁻¹ | Vinyl C=C stretch |
| IR Spectroscopy | ~1240 cm⁻¹ | Aromatic C-F stretch |
| ¹H NMR | ~5.5-7.0 ppm | Vinyl and aromatic protons |
| ¹³C NMR | ~110-160 ppm | Vinyl and aromatic carbons |
| ¹⁹F NMR | ~ -115 ppm | Fluorine atoms |
Future Research Directions and Outlook for 4 Bromo 2,6 Difluorostyrene
Innovations in Green and Sustainable Synthetic Routes
The future production of 4-Bromo-2,6-difluorostyrene will likely be driven by the principles of green chemistry, aiming to develop more environmentally benign and efficient synthetic methodologies. Current research into the synthesis of related fluorinated aromatics provides a roadmap for these anticipated innovations.
One promising avenue is the adoption of atom-economical synthesis strategies that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. youtube.com For instance, the development of direct C-H activation and functionalization techniques could bypass the need for pre-functionalized starting materials, reducing the number of synthetic steps and the generation of byproducts.
Furthermore, the exploration of greener reaction conditions is a key area of focus. This includes the use of less hazardous solvents and reagents. For example, methods for the synthesis of precursors like 4-Bromo-2,6-difluorobenzaldehyde (B1272164) are being developed using milder reagents and conditions. chemicalbook.com The use of catalytic systems, such as those involving transition metals like palladium or copper, for fluorination and cross-coupling reactions can also enhance sustainability by enabling reactions to proceed under less harsh conditions with higher selectivity. acs.org
Biocatalysis represents another frontier in the green synthesis of fluorinated compounds. While not yet specifically applied to this compound, the use of enzymes to perform specific chemical transformations could offer a highly selective and environmentally friendly alternative to traditional chemical methods.
Future research will likely focus on integrating these green chemistry principles into a comprehensive synthetic pathway for this compound, from starting materials to the final monomer.
Exploration of Novel Polymer Architectures and Composites
The true potential of this compound lies in its polymerization to create advanced materials. Future research will undoubtedly delve into the synthesis of a wide array of polymer architectures to unlock new functionalities.
The presence of the bromine atom is a key feature that allows for post-polymerization modification. This enables the creation of complex polymer structures such as:
Block Copolymers: By sequentially polymerizing this compound with other monomers, well-defined block copolymers can be synthesized. These materials can self-assemble into ordered nanostructures, making them suitable for applications in nanotechnology and materials science.
Graft Copolymers: The bromine atoms along the polymer backbone can serve as initiation sites for the growth of side chains of different polymers, leading to graft copolymers with unique physical and chemical properties.
Dendritic and Hyperbranched Polymers: The reactive nature of the bromine atom can be exploited to create highly branched, three-dimensional polymer architectures. These structures are of interest for their low viscosity, high solubility, and numerous terminal functional groups, which can be tailored for specific applications.
In addition to novel polymer architectures, the development of composites incorporating poly(this compound) is a promising research direction. The incorporation of nanofillers such as graphene, carbon nanotubes, or metallic nanoparticles into the polymer matrix can lead to materials with enhanced mechanical, thermal, electrical, and barrier properties. For example, the unique electronic properties imparted by the fluorine atoms could be synergistically combined with the conductivity of graphene to create advanced materials for electronic applications.
Expanding Applications in Emerging Technologies and Interdisciplinary Fields
The distinct properties of polymers derived from this compound are expected to find applications in a variety of high-tech and interdisciplinary fields. The presence of fluorine atoms can enhance thermal stability, chemical resistance, and introduce specific electronic properties, while the bromine atom allows for further functionalization.
Drawing parallels from similarly structured fluorinated materials, potential application areas include:
Organic Electronics: Polymers derived from this compound could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atoms can help to tune the energy levels of the polymer to improve charge injection and transport, while the bromine can be used to attach other functional groups to optimize device performance. For instance, related compounds like 4-bromo-2,6-difluoroaniline (B33399) are already being used to synthesize materials for perovskite solar cells and OLEDs. ossila.com
Dielectric Materials: The low polarizability of the carbon-fluorine bond often leads to materials with low dielectric constants, which are crucial for applications in microelectronics as insulating layers to reduce signal delay and power consumption.
Biomedical Devices and Sensors: The chemical inertness and biocompatibility often associated with fluoropolymers make them attractive candidates for biomedical applications. Furthermore, the ability to functionalize the polymer via the bromine atom opens up possibilities for creating biosensors where specific biorecognition elements can be attached to the polymer backbone.
Advanced Coatings: The low surface energy of fluorinated polymers can be exploited to create hydrophobic and oleophobic coatings with anti-fouling and self-cleaning properties for a wide range of surfaces.
Future research will focus on synthesizing and characterizing polymers from this compound and evaluating their performance in these emerging technological areas.
Advanced Computational Design and Rational Materials Development
In recent years, computational methods have become an indispensable tool in materials science for predicting material properties and guiding experimental work. For this compound, computational modeling can significantly accelerate the design and development of new materials.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the monomer and its corresponding polymer. researchgate.netresearchgate.net These calculations can provide insights into key properties such as:
HOMO-LUMO energy levels: Crucial for predicting the electronic and optical properties of the material and its suitability for applications in organic electronics.
Bond dissociation energies: Important for understanding the reactivity of the monomer and the stability of the resulting polymer.
Molecular electrostatic potential: Provides information about the charge distribution and potential sites for intermolecular interactions.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of poly(this compound) chains. rsc.org These simulations can predict:
Polymer morphology: How the polymer chains pack in the solid state, which influences the material's mechanical and thermal properties.
Glass transition temperature: A key parameter for determining the operational temperature range of the material.
Compatibility with other materials: Essential for designing polymer blends and composites with desired properties.
Q & A
Q. What synthetic routes are effective for preparing 4-Bromo-2,6-difluorostyrene, and how do substituents influence reaction optimization?
- Methodological Answer : A common approach involves halogenation of 2,6-difluorostyrene precursors. For example, bromination at the para position can be achieved using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. The electron-withdrawing fluorine substituents at the 2,6-positions may direct bromination to the 4-position via resonance effects. Reaction optimization should consider solvent polarity (e.g., dichloromethane or acetonitrile) and temperature to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. What are the best practices for handling and storing this compound to maintain stability?
- Methodological Answer : The compound should be stored under inert gas (nitrogen or argon) at 2–8°C to prevent degradation via oxidation or moisture absorption. Use amber glass vials to limit light exposure, which could induce photochemical reactions. Handling in a glovebox or fume hood with appropriate PPE (gloves, goggles) is recommended due to potential volatility and reactivity of halogenated styrenes .
Q. Which spectroscopic techniques are most suitable for characterizing this compound?
- Methodological Answer :
- NMR : and NMR can confirm the positions of fluorine and bromine substituents, with splitting patterns indicating electronic interactions.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and isotopic patterns (e.g., / ratio).
- FT-IR : Peaks near 1600 cm (C=C stretching) and 500–600 cm (C-Br/C-F vibrations) provide structural insights .
Advanced Research Questions
Q. How do bromine and fluorine substituents impact the copolymerization kinetics of this compound with acrylates or styrene derivatives?
- Methodological Answer : The electron-withdrawing fluorine groups reduce electron density in the styrene monomer, potentially slowing radical polymerization rates. Bromine’s steric bulk may hinder chain propagation, requiring optimized initiators (e.g., AIBN at 60–80°C) or controlled radical polymerization (RAFT, ATRP) to achieve desired molecular weights. Kinetic studies via NMR or DSC can monitor conversion rates and glass transition temperatures () in copolymer systems .
Q. What strategies resolve contradictions in thermal stability data for this compound-containing polymers?
- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) may arise from variations in copolymer composition or residual initiators. Researchers should:
Q. How can this compound be leveraged in cross-coupling reactions for functional material design?
- Methodological Answer : The bromine atom serves as a site for Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups. For example:
Q. What role does this compound play in designing stimuli-responsive polymers?
- Methodological Answer : Incorporation into block copolymers can create pH- or temperature-responsive materials. For instance:
- Thermoresponsive Hydrogels : Copolymerize with N-isopropylacrylamide (NIPAM); the bromine moiety allows post-polymerization modification (e.g., click chemistry) for tailored hydrophobicity.
- Characterization : Use dynamic light scattering (DLS) to measure lower critical solution temperature (LCST) shifts .
Key Research Gaps and Recommendations
- Mechanistic Studies : Detailed DFT calculations to elucidate substituent effects on polymerization kinetics.
- Biological Applications : Explore antiproliferative activity of derivatives, though current evidence is limited to pyridine analogs .
- Advanced Characterization : Cryo-TEM or SAXS to study nanoscale morphology in copolymer systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
